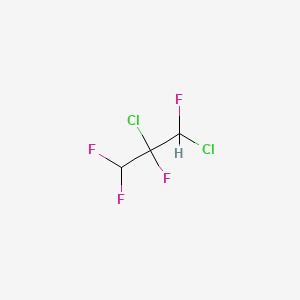
1,2-Dichloro-1,2,3,3-tetrafluoropropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-1,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄. It is a derivative of propane, where hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its stability and unique chemical properties, making it valuable in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of 1,2,3,3-tetrafluoropropane with chlorine gas under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as iron chloride, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1,2-Dichloro-1,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes or alkynes
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Major Products:
Substitution Reactions: Products include various substituted fluoropropanes or chloropropanes.
Elimination Reactions: Products include tetrafluoropropene or dichloropropene
科学研究应用
1,2-Dichloro-1,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of medicinal compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes .
作用机制
The mechanism of action of 1,2-Dichloro-1,2,3,3-tetrafluoropropane involves its interaction with nucleophiles and bases. The presence of electronegative chlorine and fluorine atoms makes the carbon atoms in the molecule electrophilic, facilitating nucleophilic attack. This leads to substitution or elimination reactions, depending on the reaction conditions and reagents used .
相似化合物的比较
- 1,1-Dichloro-2,2,3,3-tetrafluoropropane
- 2,3-Dichloro-1,1,1,3-tetrafluoropropane
- 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
Uniqueness: 1,2-Dichloro-1,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to its analogs, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and industrial processes .
属性
CAS 编号 |
425-94-5 |
|---|---|
分子式 |
C3H2Cl2F4 |
分子量 |
184.94 g/mol |
IUPAC 名称 |
1,2-dichloro-1,2,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-1(6)3(5,9)2(7)8/h1-2H |
InChI 键 |
WHPKSWFREPSUCO-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(F)Cl)(F)Cl)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



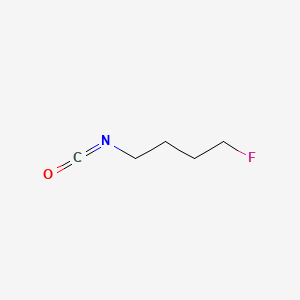
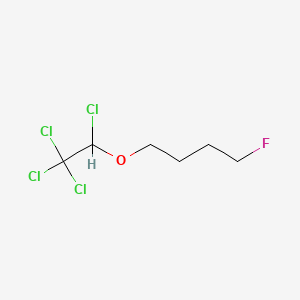
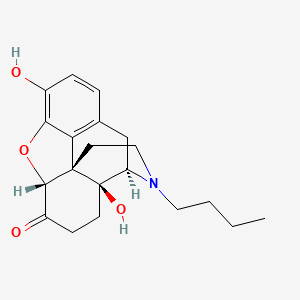
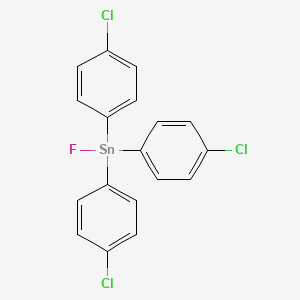
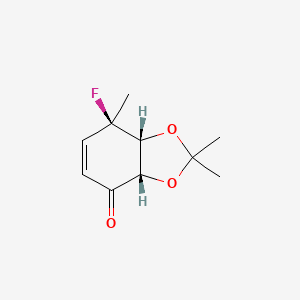
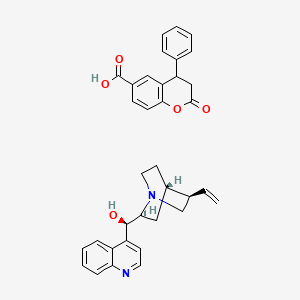
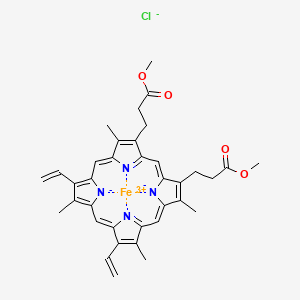
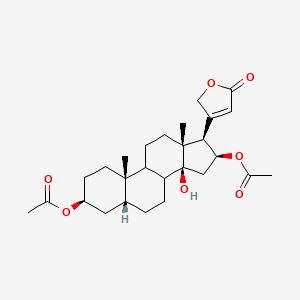
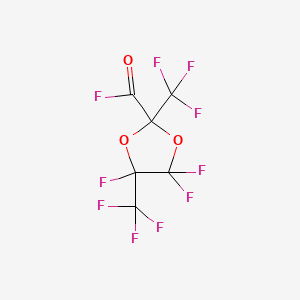
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
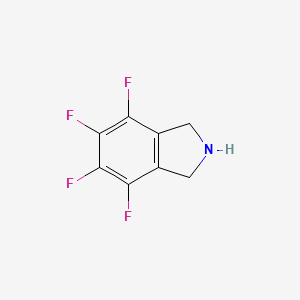
![(E)-N-(6-aminohexyl)-3-[1-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide](/img/structure/B13416468.png)
